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molecular formula C9H7FN2 B8510879 3-amino-3-(4-fluorophenyl)acrylonitrile

3-amino-3-(4-fluorophenyl)acrylonitrile

Cat. No. B8510879
M. Wt: 162.16 g/mol
InChI Key: ORPYPQORYFJOFC-UHFFFAOYSA-N
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Patent
US08604028B2

Procedure details

A solution of 0.390 ml (2.78 mmol) diisopropylamine in dry THF (2 ml) was cooled to −70° C. under inert gas atmosphere, and 1.74 ml (2.78 mmol) n-butyllithium solution (1.6 M in hexanes) were added dropwise. Then, a solution of 129 μl (2.45 mmol) acetonitrile in dry THF (2 ml) was slowly added over 10 min. The resulting solution was stirred for further 30 min at −70° C. before a solution of 200 mg (1.635 mmol) 4-fluorobenzonitrile in dry THF (2 ml) was added. The mixture was allowed to warm to room temperature and stirred for 1 h before water (4 ml) was added slowly. The mixture was extracted several times with dichloromethane (50 ml). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to yield 244 mg (92% of th.) of the crude title compound which was used in the next step without further purification.
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
129 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4]C(C)C)(C)[CH3:2].C([Li])CCC.C(#N)C.[F:16][C:17]1[CH:24]=[CH:23][C:20]([C:21]#[N:22])=[CH:19][CH:18]=1>C1COCC1.O>[NH2:22][C:21]([C:20]1[CH:23]=[CH:24][C:17]([F:16])=[CH:18][CH:19]=1)=[CH:2][C:1]#[N:4]

Inputs

Step One
Name
Quantity
0.39 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.74 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
129 μL
Type
reactant
Smiles
C(C)#N
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added slowly
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with dichloromethane (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(=CC#N)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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